3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C20H18N2O6 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.11648630 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry and Sustainable Alternatives
Research in green chemistry has explored the use of phloretic acid (a phenolic compound) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol. This approach contributes to the development of environmentally friendly materials with applications in a wide range of fields, including materials science (Trejo-Machin et al., 2017).
Analytical Chemistry and Characterization Techniques
In analytical chemistry, novel techniques combining chemical derivatization and degradation with mass spectrometry have been applied for characterizing complex molecules. Such methodologies could be pertinent for elucidating the structure and properties of complex compounds like the one mentioned (Fujita et al., 2001).
Antimicrobial Activity of Derivatives
The synthesis of chemical derivatives containing specific moieties has been explored for their potential antimicrobial activities. For instance, N-Substituted-β-amino acid derivatives have shown effectiveness against various bacterial and fungal pathogens, highlighting the potential for designing novel antimicrobial agents (Mickevičienė et al., 2015).
Fluorescence Derivatisation for Biological Assays
The derivatization of amino acids for fluorescence applications has been investigated, demonstrating the potential of such derivatives for use in biological assays and imaging techniques. This research indicates the broad applicability of fluorescent derivatising agents in scientific research (Frade et al., 2007).
Properties
IUPAC Name |
3-[5-[[2-(2-methylphenoxy)acetyl]amino]-1,3-dioxoisoindol-2-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-12-4-2-3-5-16(12)28-11-17(23)21-13-6-7-14-15(10-13)20(27)22(19(14)26)9-8-18(24)25/h2-7,10H,8-9,11H2,1H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQFNFWTVBCNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.